![molecular formula C11H11Cl2N3O B2601050 2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide CAS No. 2411254-77-6](/img/structure/B2601050.png)
2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide
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Overview
Description
Chemical compounds like “2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide” belong to a class of organic compounds known as acetamides. Acetamides are functional groups consisting of an acyl group bonded to nitrogen .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate amine with an acyl chloride or an acyl anhydride in the presence of a base .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving acetamides depend on the nature of the substituents and the reaction conditions. They can undergo a variety of reactions including hydrolysis, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as its solubility, melting point, boiling point, and reactivity can be determined using various experimental techniques .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of a specific compound would depend on its potential applications. This could include further studies to better understand its properties, development of new synthesis methods, or exploration of its potential uses in various fields such as medicine or materials science .
properties
IUPAC Name |
2-chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-16-9(6-14-10(17)5-12)15-8-4-2-3-7(13)11(8)16/h2-4H,5-6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKCNMIUGKNYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=CC=C2)Cl)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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